methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound features a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzoimidazole precursor followed by esterification. One common method includes the reaction of 5-bromo-1H-benzo[d]imidazole with methanol in the presence of a strong acid catalyst to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoimidazole ring can be oxidized or reduced, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azido or thiol derivatives.
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced benzoimidazole derivatives.
Hydrolysis: 5-bromo-1H-benzo[d]imidazole-6-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzoimidazoles.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- Methyl 5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom at the 5th position, which can significantly alter its chemical reactivity and biological activity compared to other benzoimidazole derivatives .
Biological Activity
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
This compound is characterized by its unique structure, which includes a bromine atom that influences its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, reduction, and cyclization, which are essential for its synthesis and functionalization in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various pathogens:
- Bacterial Inhibition : Studies have shown that compounds within this class can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL .
- Antifungal Properties : This compound also displays activity against fungi such as Candida albicans, suggesting potential applications in treating fungal infections .
Anticancer Potential
Benzimidazole derivatives have garnered attention for their anticancer properties. This compound has been evaluated for its ability to induce apoptosis in cancer cells:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) by inducing morphological changes and enhancing caspase-3 activity, a key marker of apoptosis .
- Mechanisms of Action : The mechanism involves disruption of microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:
- Inhibition Studies : Various derivatives have demonstrated selective COX-2 inhibitory activity with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cellular processes, such as those regulating apoptosis and inflammation.
- Influence on Cellular Pathways : By affecting signaling pathways related to cell growth and death, these compounds can modulate the behavior of cancer cells and pathogens at the molecular level .
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activities associated with this compound:
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,1H3,(H,11,12) |
InChI Key |
LTKMBCNKDHEJAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1Br)NC=N2 |
Origin of Product |
United States |
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